molecular formula C18H23IN2O2S B2700045 (Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide CAS No. 4983-91-9

(Z)-N,N'-bis(4-ethoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide

Cat. No.: B2700045
CAS No.: 4983-91-9
M. Wt: 458.36
InChI Key: ZOWFJILJUOESBU-UHFFFAOYSA-N
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Description

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide is a chemical compound with the molecular formula C18H24N2O2S·HI. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethoxyphenyl groups and a carbamimidothioate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate moiety to a thiourea derivative.

    Substitution: The ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N,N’-bis(4-methoxyphenyl)carbamimidothioate;hydroiodide
  • Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydrobromide
  • Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydrochloride

Uniqueness

Methyl N,N’-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide is unique due to its specific ethoxyphenyl groups and the hydroiodide counterion

Properties

IUPAC Name

methyl N,N'-bis(4-ethoxyphenyl)carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S.HI/c1-4-21-16-10-6-14(7-11-16)19-18(23-3)20-15-8-12-17(13-9-15)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFJILJUOESBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)SC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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